

# A Comparative Guide to CNS Lesions in Experimental Autoimmune Encephalomyelitis (EAE) Models

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For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The choice of EAE model is critical as it significantly influences the resulting immunopathology and histological features of CNS lesions, thereby impacting the suitability for specific research questions and therapeutic development. This guide provides a comparative histological analysis of CNS lesions in different EAE models, supported by experimental data and detailed methodologies.

## **Histopathological Comparison of Key EAE Models**

The histopathological hallmarks of EAE, much like MS, are inflammation, demyelination, and axonal damage.[2][3] However, the extent and localization of these features vary considerably between different EAE models, largely dictated by the inducing antigen and the genetic background of the animal strain.

#### MOG vs. PLP-Induced EAE in C57BL/6 Mice

Myelin Oligodendrocyte Glycoprotein (MOG) and Proteolipid Protein (PLP) are two common antigens used to induce EAE in C57BL/6 mice, leading to distinct pathological profiles. MOG (35-55)-induced EAE is generally characterized by robust inflammation and demyelination.[4]



In contrast, PLP (178-191)-induced EAE can present with more variable and sometimes less severe demyelinating pathology.[4]

Chronic EAE induced with MOG (35-55) peptide in C57BL/6 mice is a widely used model that recapitulates many neuropathological features of MS, including lesions in the spinal cord, cerebral cortex, hippocampus, and cerebellum.[5][6] Histologically, these lesions are characterized by perivascular cuffs of infiltrating mononuclear cells, including T cells and macrophages, leading to demyelination and axonal damage.[1]

#### Relapsing-Remitting vs. Chronic EAE Models

The clinical course of EAE can be either relapsing-remitting or chronic, and this is reflected in the histopathology. In SJL/J mice, immunization with PLP (139-151) induces a relapsing-remitting disease course.[1] The CNS lesions in this model initially show perivascular and meningeal infiltration of lymphocytes and neutrophils.[1] During remission, the inflammatory infiltrate resolves, but there is a progression of white matter damage, gliosis, and the presence of macrophages containing myelin debris.[1]

In contrast, chronic EAE models, such as that induced by MOG (35-55) in C57BL/6 mice, show a sustained inflammatory response and progressive demyelination and axonal loss.[1][6] At the peak of disease, chronic EAE is associated with a greater lesion burden, more severe myelin and axonal loss, and higher expression of chemokines and cytokines compared to relapsing-remitting EAE.[7]

#### **Active vs. Passive EAE**

EAE can be induced actively by immunization with a myelin antigen or passively by the adoptive transfer of myelin-specific T cells.[8][9] Histological differences have been observed between these two induction methods. For instance, in a study comparing active and passive MOG-induced EAE in C57BL/6 mice, the passive model showed more extensive demyelinating areas and a significant increase in B lymphocytes within the inflammatory infiltrates compared to the active model.[9][10]

#### **Biozzi ABH Mouse Model**

The Biozzi ABH mouse strain is susceptible to a relapsing-remitting EAE that can progress to a secondary progressive phase, closely mimicking the disease course in some MS patients.[11]



[12] This model is induced by immunization with spinal cord homogenate.[12] Histologically, the late chronic phase of EAE in Biozzi mice is characterized by the development of meningeal ectopic lymphoid tissue and a shift from a T-cell predominant to a B-cell predominant disease. [11] This model is particularly useful for studying the mechanisms of disease progression and neurodegeneration.[13]

## **Quantitative Comparison of CNS Lesions**



EAE Model	Mouse Strain	Inducing Antigen	Key Histopath ological Features	Inflammat ion	Demyelin ation	Axonal Damage
Chronic EAE	C57BL/6	MOG (35- 55)	Robust inflammatio n, extensive demyelinati on, significant axonal loss. Lesions in spinal cord, brain.[1][4] [6]	+++	+++	+++
Relapsing- Remitting EAE	SJL/J	PLP (139- 151)	Perivascul ar and meningeal infiltrates, resolving inflammatio n during remission, progressiv e white matter damage.[1]	++ (during relapse)	++	++
PLP- Induced EAE	C57BL/6	PLP (178- 191)	Variable and sometimes less severe demyelinati on compared	++	+/++	++



			to MOG- EAE.[4]			
Active MOG-EAE	C57BL/6	MOG (35- 55)	T-cell and macrophag e infiltrates.	++	++	++
Passive MOG-EAE	C57BL/6	Adoptive transfer of MOG- specific T cells	More extensive demyelinati on and increased B-cell infiltration compared to active EAE.[9][10]	+++	+++	++
Chronic Relapsing EAE	Biozzi ABH	Spinal Cord Homogena te	Relapsing-remitting course followed by secondary progressio n. Meningeal lymphoid follicles in late stage. [11][12]	++ (relapses), + (progressiv e)	+++	+++

(Scale: + mild, ++ moderate, +++ severe)

# Experimental Protocols Active EAE Induction (MOG 35-55 in C57BL/6 Mice)



- Antigen Emulsion Preparation: Emulsify MOG (35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with the MOG/CFA emulsion.
- Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2.[4]
- Clinical Scoring: Monitor mice daily for clinical signs of EAE and score according to a standardized scale.
- Histopathological Analysis: At the desired endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord, post-fix in 4% PFA, and process for paraffin embedding.[4] Section the tissues and stain with Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for demyelination, and silver impregnation or immunohistochemistry for axonal markers (e.g., β-APP) to assess axonal damage.[2]

#### **Passive EAE Induction (Adoptive Transfer)**

- Donor Mouse Immunization: Induce active EAE in donor mice as described above.
- T-cell Isolation and Activation: 7-10 days post-immunization, isolate splenocytes and/or lymph node cells from donor mice. Culture the cells in the presence of the specific myelin antigen (e.g., MOG 35-55) and appropriate cytokines (e.g., IL-12 and IL-23) to activate and expand the encephalitogenic T cells.
- Adoptive Transfer: Inject the activated T cells into naïve recipient mice.
- Clinical Scoring and Histopathology: Monitor recipient mice for clinical signs and perform histological analysis as described for active EAE.

## **Visualizing the Experimental Workflow**





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Caption: Generalized workflow for EAE induction and subsequent histological analysis of CNS lesions.

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